5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine 5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine VS-5584 analog is a dual inhibitor of PI3Kα and mammalian target of rapamycin (mTOR; IC50s = 17 and 150 nM, respectively). It is a desmethyl analog of the dual PI3K/mTOR inhibitor VS-5584.
Desmethyl-VS-5584 is a demethyl analogue of VS-5584, which is a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0525719
InChI: InChI=1S/C16H20N8O/c1-10(2)24-9-20-13-12(11-7-18-15(17)19-8-11)21-16(22-14(13)24)23-3-5-25-6-4-23/h7-10H,3-6H2,1-2H3,(H2,17,18,19)
SMILES: CC(C)N1C=NC2=C(N=C(N=C21)N3CCOCC3)C4=CN=C(N=C4)N
Molecular Formula: C16H20N8O
Molecular Weight: 340.38 g/mol

5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine

CAS No.:

Cat. No.: VC0525719

Molecular Formula: C16H20N8O

Molecular Weight: 340.38 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine -

Specification

Molecular Formula C16H20N8O
Molecular Weight 340.38 g/mol
IUPAC Name 5-(2-morpholin-4-yl-9-propan-2-ylpurin-6-yl)pyrimidin-2-amine
Standard InChI InChI=1S/C16H20N8O/c1-10(2)24-9-20-13-12(11-7-18-15(17)19-8-11)21-16(22-14(13)24)23-3-5-25-6-4-23/h7-10H,3-6H2,1-2H3,(H2,17,18,19)
Standard InChI Key NGDDJJKHNGAOCH-UHFFFAOYSA-N
SMILES CC(C)N1C=NC2=C(N=C(N=C21)N3CCOCC3)C4=CN=C(N=C4)N
Canonical SMILES CC(C)N1C=NC2=C(N=C(N=C21)N3CCOCC3)C4=CN=C(N=C4)N
Appearance Solid powder

Introduction

Chemical Identity and Nomenclature

5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine is classified as a purine derivative with distinctive structural features. The compound is identified through various naming conventions and registry systems.

Registry Information

ParameterInformation
CAS Registry Number1246535-95-4
Molecular FormulaC16H20N8O
Molecular Weight340.38 g/mol
MDL NumberMFCD27996045
InChIInChI=1S/C16H20N8O.2ClH/c1-10(2)24-9-20-13-12(11-7-18-15(17)19-8-11)21-16(22-14(13)24)23-3-5-25-6-4-23;;
InChIKeyYPVQZHWMNYWOBJ-UHFFFAOYSA-N

The compound is recognized by several synonyms in scientific literature and commercial databases, including Desmethyl-VS-5584, Desmethyl-SB2343, VS-5584 analog, 5-[9-(1-Methylethyl)-2-(4-morpholinyl)-9H-purin-6-yl]-2-pyrimidinamine, and 5-[2-(morpholin-4-yl)-9-(propan-2-yl)-9H-purin-6-yl]pyrimidin-2-amine .

Physical and Chemical Properties

Understanding the physical and chemical properties of 5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine is essential for pharmaceutical research and development.

Physical Properties

PropertyValueMethod
Physical StateSolidObserved
Boiling Point669.3±65.0 °CPredicted
Density1.52±0.1 g/cm³Predicted
SolubilityEnhanced in hydrochloride formExperimental

The hydrochloride salt form of this compound (C16H22Cl2N8O) demonstrates improved solubility, making it more suitable for in vitro and in vivo applications in research settings .

Structural Characteristics

The compound features several key structural components that contribute to its biological activity:

  • A purine core scaffold (9H-purin-6-yl)

  • A pyrimidin-2-amine group at position 6 of the purine

  • A morpholino substituent at position 2 of the purine

  • An isopropyl group at position 9 of the purine

This specific arrangement of functional groups enables the compound to effectively interact with target enzymes in the PI3K/mTOR signaling pathway .

Biological Activity and Mechanism of Action

5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine demonstrates significant biological activity as a dual inhibitor of key signaling pathways involved in cellular growth and proliferation.

PI3K/mTOR Dual Inhibition

The compound functions as a potent and selective dual inhibitor of both phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) . These enzymes are critical components of the PI3K/mTOR signaling pathway, which:

  • Regulates cell growth, proliferation, and survival

  • Influences protein synthesis and metabolism

  • Plays a role in cell cycle progression

  • Is frequently dysregulated in various cancer types

The dual inhibition mechanism provides an advantage over single-target inhibitors, as it more comprehensively blocks this signaling axis that cancer cells often depend on for survival and proliferation .

Antiproliferative Activity

Studies indicate that 5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine exhibits strong antiproliferative activity against various tumor cells while demonstrating minimal effects on normal cells . This selective cytotoxicity profile makes it particularly valuable for cancer research and potential therapeutic applications.

The compound's related analog VS-5584 has demonstrated tumor growth inhibition through:

  • Long-lasting inhibition of PI3K/mTOR signaling in tumor tissue

  • Induction of apoptosis in cancer cells

  • Disruption of cell cycle progression

  • Inhibition of protein synthesis necessary for tumor growth

Research Applications

The compound has found numerous applications in basic and translational research, particularly in cancer biology.

Cancer Research

5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine and its methylated analog VS-5584 have been extensively used to study:

  • Autophagy regulation in cancer cells

  • Mechanisms of apoptosis induction

  • Resistance to targeted therapies

  • PI3K/mTOR pathway dynamics in various tumor types

Comparative Studies with Related Compounds

Research involving combination approaches has yielded valuable insights. For instance, studies with the related compound VS-5584 in pancreatic ductal adenocarcinoma (PDAC) have demonstrated:

  • 28% tumor inhibition with VS-5584 monotherapy

  • Enhanced efficacy (80% tumor inhibition) when combined with ERK inhibitor SCH772984 compared to 44% inhibition with SCH772984 alone

These findings highlight the potential of targeting multiple pathways simultaneously for improved anticancer effects, a strategy that may also apply to 5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine.

Structure-Activity Relationship

Understanding the relationship between the chemical structure of 5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine and its biological activity provides insights into its mechanism and potential for further optimization.

Comparison with VS-5584

The structural difference between 5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine and VS-5584 is the absence of an 8-methyl group in the former compound:

CompoundFormulaMolecular WeightStructure
5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amineC16H20N8O340.38 g/molLacks 8-methyl group
VS-5584C17H22N8O354.40 g/molContains 8-methyl group

Key Structural Features for Activity

Research on related purine derivatives suggests that several structural elements are critical for PI3K/mTOR inhibitory activity:

  • The purine core provides essential binding interactions with the ATP-binding pocket of target kinases

  • The morpholino group at position 2 enhances solubility and contributes to target binding

  • The pyrimidin-2-amine moiety at position 6 establishes key hydrogen bonding interactions with the target enzymes

  • The isopropyl substituent at the N9 position influences the compound's conformation and binding properties

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